7-methoxy-4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and are found in various natural products and pharmaceutical agents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoxalin-2-ones, including 7-methoxy-4aH-quinoxalin-2-one, can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with dimethoxymethane under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production of quinoxalin-2-ones often involves the use of catalytic processes to enhance yield and selectivity. Heterogeneous catalysis, using materials such as metal oxides or graphene-based composites, is frequently employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalin-2,3-diones.
Reduction: Reduction reactions can yield dihydroquinoxalin-2-ones.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the C3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoxalin-2,3-diones.
Reduction: Dihydroquinoxalin-2-ones.
Substitution: Various C3-substituted quinoxalin-2-ones.
Scientific Research Applications
7-Methoxy-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-methoxy-4aH-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as aldose reductase and reverse transcriptase, leading to its therapeutic effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound of the quinoxalinone family.
7-Methylquinoxalin-2-one: A derivative with a methyl group at the C7 position.
6-Methoxyquinoxalin-2-one: A derivative with a methoxy group at the C6 position.
Uniqueness: 7-Methoxy-4aH-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group at the C7 position enhances its solubility and bioavailability, making it a valuable compound for pharmaceutical research .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5,7H,1H3 |
InChI Key |
RVNCRUNBSUOQOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C=NC2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.